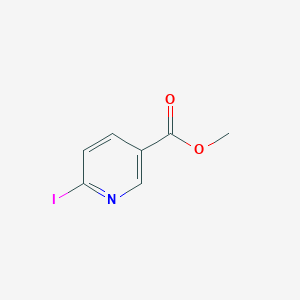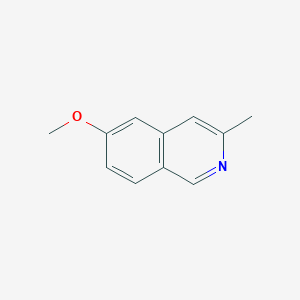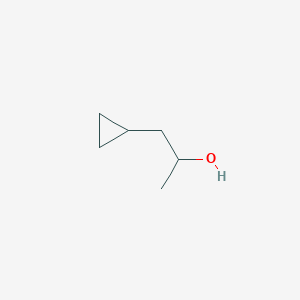
Methyl 6-iodonicotinate
概要
説明
Methyl 6-iodonicotinate is an organic compound with the molecular formula C7H6INO2 and a molecular weight of 263.03 g/mol It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by an iodine atom, and the carboxyl group is esterified with methanol
準備方法
Synthetic Routes and Reaction Conditions: Methyl 6-iodonicotinate can be synthesized through various methods. One common approach involves the iodination of methyl nicotinate. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid or dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product separation can also enhance the efficiency and scalability of the process .
化学反応の分析
Types of Reactions: Methyl 6-iodonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate in solvents like tetrahydrofuran or dimethyl sulfoxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed:
Substitution Reactions: Products include substituted nicotinates with various functional groups.
Coupling Reactions: Products include biaryl compounds, alkynylated nicotinates, and other complex structures.
Reduction Reactions: Products include 6-iodonicotinyl alcohol and other reduced derivatives.
科学的研究の応用
Methyl 6-iodonicotinate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of methyl 6-iodonicotinate is primarily related to its ability to undergo various chemical transformations. The iodine atom at the 6-position of the pyridine ring makes it a versatile intermediate for further functionalization. The ester group can be hydrolyzed to release nicotinic acid, which is known to have biological activity, including vasodilation and anti-inflammatory effects .
類似化合物との比較
Methyl nicotinate: Lacks the iodine atom and has different reactivity and biological properties.
Ethyl 6-iodonicotinate: Similar structure but with an ethyl ester group instead of a methyl ester, leading to different physical and chemical properties.
6-Iodoquinoline: Contains an iodine atom at the 6-position of a quinoline ring, showing different reactivity and applications.
Uniqueness: Methyl 6-iodonicotinate is unique due to the presence of both an iodine atom and a methyl ester group, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to participate in various substitution and coupling reactions makes it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
methyl 6-iodopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFVEUUNDFAFHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563976 | |
| Record name | Methyl 6-iodopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173157-33-0 | |
| Record name | Methyl 6-iodopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B169573.png)





![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B169583.png)

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one](/img/structure/B169586.png)

![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B169598.png)


